6-(4-Ethoxyphenyl)-4-oxohex-5-enoic acid

Catalog No.
S12165661
CAS No.
M.F
C14H16O4
M. Wt
248.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-(4-Ethoxyphenyl)-4-oxohex-5-enoic acid

Product Name

6-(4-Ethoxyphenyl)-4-oxohex-5-enoic acid

IUPAC Name

6-(4-ethoxyphenyl)-4-oxohex-5-enoic acid

Molecular Formula

C14H16O4

Molecular Weight

248.27 g/mol

InChI

InChI=1S/C14H16O4/c1-2-18-13-8-4-11(5-9-13)3-6-12(15)7-10-14(16)17/h3-6,8-9H,2,7,10H2,1H3,(H,16,17)

InChI Key

WVIFKBMCEYSBQB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C=CC(=O)CCC(=O)O

6-(4-Ethoxyphenyl)-4-oxohex-5-enoic acid is an organic compound characterized by its unique structure, which includes a phenyl group substituted with an ethoxy group and a conjugated carbonyl system. This compound belongs to the class of 4-oxo-2-butenoic acids, which are known for their diverse biological activities and synthetic versatility. The molecular formula for this compound is C13H14O3C_{13}H_{14}O_3, and it features a double bond between the fifth and sixth carbon atoms, contributing to its reactivity and potential applications in various fields.

The chemical reactivity of 6-(4-ethoxyphenyl)-4-oxohex-5-enoic acid can be attributed to its functional groups. The carbonyl group at position four can undergo nucleophilic addition reactions, while the double bond can participate in electrophilic addition reactions. Additionally, this compound can undergo condensation reactions, particularly in the presence of strong acids or bases, facilitating the formation of more complex structures.

For instance, the compound can react with hydrazine derivatives to form hydrazones, which are useful intermediates in organic synthesis. Microwave-assisted synthesis techniques have also been explored for creating derivatives of 4-oxo-2-butenoic acids, showcasing the compound's adaptability in synthetic chemistry .

6-(4-Ethoxyphenyl)-4-oxohex-5-enoic acid exhibits notable biological activities that make it a subject of interest in pharmacological research. Compounds within the 4-oxo-2-butenoic acid family are often studied for their anti-inflammatory, antimicrobial, and anticancer properties. Specific studies have indicated that derivatives of this compound can inhibit certain enzymes involved in inflammatory pathways and exhibit cytotoxic effects against various cancer cell lines.

The biological mechanisms underlying these effects may involve the modulation of signaling pathways related to cell proliferation and apoptosis. Further investigation into its pharmacodynamics and pharmacokinetics is essential to fully understand its therapeutic potential.

The synthesis of 6-(4-ethoxyphenyl)-4-oxohex-5-enoic acid can be achieved through several methods:

  • Aldol Condensation: This method involves the condensation of an appropriate ketone with glyoxylic acid under acidic conditions. Microwave-assisted techniques have been reported to enhance yields and reduce reaction times for synthesizing similar compounds .
  • Hydrazone Formation: The compound can also be synthesized by reacting it with hydrazine hydrate, leading to the formation of hydrazone derivatives, which can then be further modified .
  • Recrystallization: Following synthesis, recrystallization from ethanol is commonly employed to purify the product and obtain single crystals suitable for structural analysis.

The applications of 6-(4-ethoxyphenyl)-4-oxohex-5-enoic acid are diverse:

  • Pharmaceuticals: Its potential as an anti-inflammatory and anticancer agent positions it as a candidate for drug development.
  • Organic Synthesis: The compound serves as an intermediate in synthesizing more complex organic molecules due to its reactive functional groups.
  • Material Science: Due to its unique structure, it may find applications in developing new materials with specific electronic or optical properties.

Interaction studies involving 6-(4-ethoxyphenyl)-4-oxohex-5-enoic acid focus on its binding affinity with various biological targets, including enzymes and receptors. These studies help elucidate the compound's mechanism of action and predict its behavior in biological systems.

In vitro studies have demonstrated that derivatives of this compound can interact with specific proteins involved in disease pathways, suggesting potential therapeutic applications . Further research is necessary to explore these interactions comprehensively.

Several compounds share structural similarities with 6-(4-ethoxyphenyl)-4-oxohex-5-enoic acid. Here are some notable examples:

Compound NameStructureUnique Features
4-Oxo-2-butenoic acidC5H6O3C_5H_6O_3Base structure for many derivatives; versatile reactivity
6-(4-hydroxyphenyl)-4-oxohex-5-enoic acidC13H12O3C_{13}H_{12}O_3Contains hydroxyl group; may exhibit different biological activity
3-(4-Ethoxyphenyl)-2-propenoic acidC11H12O3C_{11}H_{12}O_3Similar phenolic substitution; different reactivity due to propenoic structure

The uniqueness of 6-(4-ethoxyphenyl)-4-oxohex-5-enoic acid lies in its specific ethoxy substitution on the phenyl ring and its conjugated carbonyl system, which influence both its chemical reactivity and biological activity compared to other compounds.

XLogP3

1.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

248.10485899 g/mol

Monoisotopic Mass

248.10485899 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-09-2024

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